5-Benzyl-3-bromo-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-3-bromo-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVZTQUDZUSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyl 3 Bromo 1,2,4 Oxadiazole and Its Analogues
Established Synthetic Pathways to the 1,2,4-Oxadiazole (B8745197) Core
The synthesis of the 1,2,4-oxadiazole ring is a well-documented area of heterocyclic chemistry. The primary methods involve the cyclization of amidoxime (B1450833) derivatives and 1,3-dipolar cycloaddition reactions, which offer versatility and access to a wide range of substituted oxadiazoles.
Cyclization Reactions of Amidoxime Derivatives
The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes followed by cyclodehydration. researchgate.net This two-stage process typically begins with the O-acylation of an amidoxime. mdpi.com The resulting O-acylamidoxime intermediate can either be isolated or generated in situ before undergoing cyclization to form the oxadiazole ring. mdpi.combeilstein-journals.org
Several acylating agents are effective for this transformation, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI). researchgate.netnih.govchim.it The reaction of amidoximes with these carbonyl compounds is a foundational strategy for creating the 1,2,4-oxadiazole scaffold. nih.gov
Another approach is oxidative cyclization. For instance, N-benzyl amidoximes can be converted to 1,2,4-oxadiazoles using oxidizing agents such as N-bromosuccinimide (NBS) or iodine in the presence of a base. mdpi.comlookchem.com This method proceeds through a presumed N-halogenated intermediate which, upon dehydrohalogenation and subsequent cyclization, yields the final product. mdpi.comlookchem.com Additionally, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the oxidative cyclization of amidoximes to form the 1,2,4-oxadiazole ring. thieme-connect.de
One-pot syntheses have also been developed, allowing for the direct conversion of amidoximes and various carboxyl derivatives into 1,2,4-oxadiazoles, often in aprotic bipolar solvents like DMSO with an inorganic base. mdpi.com
Table 1: Overview of Cyclization Strategies for 1,2,4-Oxadiazole Synthesis
| Method | Reactants | Key Reagents/Conditions | Notes |
| Acylation-Cyclodehydration | Amidoxime, Acylating Agent (e.g., acyl chloride, carboxylic acid) | Coupling agents (EDC, CDI), Heat | O-acylamidoxime is a key intermediate. researchgate.netmdpi.comchim.it |
| Oxidative Cyclization | N-substituted Amidoxime | Oxidants (NBS, I₂, DDQ), Base (DBU, K₂CO₃) | Proceeds via N-halogenation or radical mechanisms. mdpi.comlookchem.comthieme-connect.de |
| One-Pot Synthesis | Amidoxime, Carboxylic Acid/Aldehyde | Inorganic Base (e.g., KOH, Cs₂CO₃), Aprotic Solvent (e.g., DMSO) | Avoids isolation of the intermediate. mdpi.comnih.gov |
1,3-Dipolar Cycloaddition Reactions
A significant alternative route to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netmostwiedzy.pl This method, however, can be challenging due to the relative non-reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize, forming byproducts like 1,2,5-oxadiazole-2-oxides. mostwiedzy.pl
Despite these challenges, this pathway is a viable option, particularly with the use of catalysts. For example, platinum(IV) complexes have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides to nitriles under mild conditions. mostwiedzy.pl Another strategy involves the use of iron(III) nitrate, which mediates a reaction between alkynes and nitriles. This process is believed to proceed through the in-situ formation of a nitrile oxide from an α-nitroketone intermediate, which then undergoes cycloaddition with a nitrile to yield the 3-acyl-1,2,4-oxadiazole. organic-chemistry.org
Precursors and Starting Materials in the Synthesis of 5-Benzyl-3-bromo-1,2,4-oxadiazole
The specific synthesis of this compound necessitates particular starting materials that provide the benzyl (B1604629) group at the C5 position and the bromine atom at the C3 position.
Benzyl Bromide and Related Benzyl Halides
For the synthesis of the target molecule, benzyl bromide serves as a key precursor. It is typically reacted with an appropriate amidoxime derivative under basic conditions to introduce the benzyl group that will ultimately reside at the C5 position of the oxadiazole ring. The benzyl group's presence is significant as it imparts hydrophobic characteristics and potential for π-π stacking interactions in the final compound. N-benzyl amidoximes, prepared from benzylamine, are also crucial intermediates in some synthetic routes. rsc.org
Amidoxime Derivatives and their Preparation
Amidoximes are essential building blocks for the majority of 1,2,4-oxadiazole syntheses. researchgate.net They are generally prepared by the reaction of a nitrile with hydroxylamine (B1172632). nih.gov For a 3-bromo-substituted oxadiazole, the synthesis would logically start from a bromine-containing nitrile or involve a bromination step.
The general preparation of amidoximes involves treating a nitrile-containing compound with hydroxylamine hydrochloride, often in aqueous ethanol (B145695) at reflux for several hours. nih.gov More advanced one-pot methods have been developed, for instance, from carboxylic acids and amines using a triphenylphosphine-iodine system followed by the addition of hydroxylamine hydrochloride. rsc.org
Reaction Conditions and Methodological Optimizations for this compound Synthesis
The synthesis of this compound is typically achieved through the cyclization of suitable precursors. One common pathway involves the reaction of benzyl bromide with an amidoxime derivative in the presence of a base. The reaction proceeds through an intermediate that cyclizes to form the oxadiazole ring.
The bromine atom at the C3 position is a valuable feature, as it allows for further chemical modifications through nucleophilic substitution reactions.
Optimizing reaction conditions is crucial for maximizing yield and purity. For the broader class of 1,2,4-oxadiazoles, various conditions have been explored. For oxidative cyclization of N-benzyl amidoximes, systems like NBS/DBU have been shown to give slightly higher yields (54–84%) compared to I₂/K₂CO₃ (50–80%). mdpi.com For one-pot syntheses from amidoximes and carboxylic acids, activating the acid with reagents like the Vilsmeier reagent has led to good to excellent yields (61–93%) and simple purification. mostwiedzy.plnih.gov The choice of base and solvent is also critical; combinations like KOH in DMF or Cs₂CO₃ in MeCN have proven effective for room-temperature syntheses. nih.gov
Role of Basic Conditions and Catalysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoxime precursors. This step can be facilitated by basic conditions and various catalysts to improve yields and reaction times, often avoiding harsh conditions. chim.it
One common method for synthesizing this compound involves the reaction of a suitable amidoxime derivative with a benzyl bromide under basic conditions. The base plays a crucial role in promoting the initial formation of the amidoxime from a nitrile and hydroxylamine, and subsequently in the cyclization step. rsc.org Superbase systems, such as MOH/DMSO (where M = Li, Na, K), have been effectively used to produce a wide range of 1,2,4-oxadiazoles with excellent yields and in short reaction times. chim.it For instance, the condensation of esters and amidoximes to form 1,2,4-oxadiazoles occurs at room temperature in a NaOH/DMSO medium. mdpi.com
Catalysts are also employed to enhance the efficiency of the cyclization. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used as a catalyst for the cyclization of O-acylamidoximes at room temperature in solvents like THF. chim.itmdpi.com However, for large-scale synthesis, the potential for fluoride to corrode reactor vessels is a consideration. chim.it Another efficient catalyst system is PTSA-ZnCl2, which is mild and effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org In some cases, iodine-mediated oxidative cyclization is used, employing a solid base like K2CO3 in a packed-bed reactor for continuous flow synthesis. nih.gov
| Catalyst/Base | Reaction Conditions | Application | Reference |
| NaOH/DMSO | Room Temperature | One-pot synthesis from amidoximes and esters | mdpi.com |
| TBAF | Room Temperature, THF | Cyclization of O-acylamidoximes | chim.itmdpi.com |
| PTSA-ZnCl2 | Mild conditions | Synthesis from amidoximes and nitriles | organic-chemistry.org |
| K2CO3 | Heated packed-bed reactor | Iodine-mediated oxidative cyclization | nih.gov |
Optimization of Solvent Systems
The choice of solvent is critical in the synthesis of 1,2,4-oxadiazoles as it can significantly impact reaction rates, yields, and the solubility of reagents. nih.govbeilstein-journals.org Dimethylformamide (DMF) is a frequently used solvent due to its high boiling point and ability to dissolve a wide range of reagents, which is particularly important in multi-step, one-pot syntheses and continuous flow systems. nih.gov However, at high temperatures, DMF can decompose and lead to the formation of byproducts like dimethyl amide. nih.gov In such cases, dimethylacetamide (DMA) can be a suitable alternative. nih.gov
For room temperature syntheses, aprotic bipolar solvents, especially Dimethyl sulfoxide (B87167) (DMSO), have proven to be highly effective, often in combination with an inorganic base like NaOH. mdpi.comnih.gov This system allows for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxylic acid derivatives. mdpi.comnih.gov In other protocols, particularly those involving the isolation of intermediates, solvents like dichloromethane (B109758) (DCM) are used for the acylation step before cyclization in a different solvent system. mdpi.com The solubility of substrates can be a limiting factor, and sometimes a co-solvent system, such as DMF and DMSO, may be necessary to achieve adequate solubility. beilstein-journals.org
| Solvent | Conditions | Purpose | Reference |
| DMF | High Temperature (e.g., 150-200°C) | Continuous flow synthesis, good solubility | nih.gov |
| DMA | High Temperature | Alternative to DMF to avoid side reactions | nih.gov |
| DMSO | Room Temperature | Base-mediated one-pot synthesis | mdpi.comnih.gov |
| DCM | Room Temperature | Acylation of amidoximes | mdpi.com |
| THF | Room Temperature | TBAF-catalyzed cyclization | chim.it |
Advanced Synthetic Techniques and Green Chemistry Approaches
To improve the efficiency, safety, and environmental impact of 1,2,4-oxadiazole synthesis, advanced techniques such as microwave-assisted synthesis, continuous flow reactions, and room temperature protocols have been developed.
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,2,4-oxadiazoles, often leading to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.gov This technique is particularly effective for the cyclization of O-acylamidoximes and N,N'-diacylhydrazines, which can be challenging and time-consuming under traditional conditions. nih.govmdpi.com For example, the cyclization of N,N'-diacylhydrazines to 1,3,4-oxadiazoles proceeds smoothly with reagents like phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5) under microwave irradiation. mdpi.com Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green chemistry credentials. organic-chemistry.org The ability to precisely control temperature and pressure allows for reliable scalability of reactions. nih.gov
Continuous flow microreactors offer significant advantages for the synthesis of 1,2,4-oxadiazoles, including rapid reaction times, precise temperature control, and enhanced safety, especially when dealing with high temperatures and pressures. nih.govresearchgate.net A multi-step synthesis of 1,2,4-oxadiazoles that traditionally takes days can be completed in minutes using a continuous microreactor sequence. nih.gov This technology is well-suited for the rapid generation of compound libraries for high-throughput screening. rsc.orgrsc.org A typical flow process involves pumping streams of reagents through heated microreactors where the reactions occur. nih.gov For instance, a stream of an arylnitrile and a solution of hydroxylamine with a base can be combined in a microreactor to form the amidoxime, which is then reacted with an acylating agent before entering a second microreactor for the final cyclization step. nih.gov The integration of in-line purification techniques like extraction and chromatography can further streamline the process, leading to the direct generation of pure heterocyclic targets. nih.gov
Developing synthetic methods that proceed at ambient temperature is a key goal of green chemistry, as it reduces energy consumption and allows for the synthesis of molecules with thermally sensitive functional groups. mdpi.comnih.gov Several room temperature protocols for the synthesis of 1,2,4-oxadiazoles have been established. One of the first reported methods involved the use of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) to facilitate the cyclization of O-acylamidoximes. mdpi.com
A more recent and highly efficient approach is the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium of sodium hydroxide (B78521) in dimethyl sulfoxide (NaOH/DMSO). mdpi.comnih.gov This method is advantageous due to its operational simplicity and the ability to produce a diverse range of oxadiazole analogs, although reaction times can be long. nih.gov Other room temperature methods include the use of N-bromosuccinimide (NBS) to promote the oxidative cyclization of N-acyl amidines. mdpi.com
Derivatization Strategies for the 1,2,4-Oxadiazole Core of this compound
The bromine atom at the 3-position of this compound is a key functional group that allows for a variety of derivatization reactions, making it a valuable intermediate in the synthesis of more complex molecules. The primary derivatization strategies involve substitution reactions where the bromine is replaced by other functional groups.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling reaction, for example, allows for the formation of a new carbon-carbon bond by reacting the bromo-oxadiazole with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize substituted biphenyls and other poly-aromatic systems. wikipedia.org The choice of palladium catalyst and ligands, such as RuPhos Pd G4, can be crucial for achieving high yields and a broad substrate scope. researchgate.net
Another important cross-coupling reaction is the Sonogashira coupling , which involves the reaction of the bromo-oxadiazole with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the formation of a carbon-carbon bond between the oxadiazole ring and the alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.com This method is highly effective for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org
Besides cross-coupling reactions, the bromine atom can also be displaced by nucleophiles such as amines or thiols under appropriate conditions to introduce nitrogen or sulfur-containing functionalities.
| Reaction | Reagents | Product | Reference |
| Suzuki-Miyaura Coupling | Organoboron compound, Pd catalyst, base | C-C bond formation (e.g., biaryls) | researchgate.netwikipedia.org |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C-C bond formation (alkynylated oxadiazoles) | wikipedia.orglibretexts.org |
| Nucleophilic Substitution | Amines, Thiols | N- or S-substituted oxadiazoles |
Functionalization at the C3 and C5 Positions
The primary methods for the synthesis of the 1,2,4-oxadiazole ring allow for the direct introduction of substituents at the C3 and C5 positions. The most common and versatile approach is the cyclization of an O-acylamidoxime intermediate. researchgate.net This route typically involves the reaction of an amidoxime with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. researchgate.netresearchgate.net The choice of the starting amidoxime and the acylating agent directly determines the substituents that will be present at the C3 and C5 positions of the resulting 1,2,4-oxadiazole.
Another significant method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.it The substituent from the starting nitrile oxide precursor will be located at the C3 position, while the substituent from the nitrile will be at the C5 position. The reactivity of the C3 and C5 carbons is influenced by the electronic nature of the attached groups; electron-withdrawing groups can enhance the electrophilicity of these positions, making them susceptible to nucleophilic attack under certain conditions. researchgate.net
The general synthetic routes are summarized in the table below:
| Method | Precursors | Resulting Substitution Pattern | Reference |
| Amidoxime Cyclization | Amidoxime + Carboxylic Acid/Acyl Chloride | Substituent from amidoxime at C5, from acid at C3. | researchgate.netchim.it |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Nitrile | Substituent from nitrile oxide at C3, from nitrile at C5. | chim.it |
Introduction of Aromatic and Heteroaromatic Substituents
The introduction of diverse aromatic and heteroaromatic moieties at both the C3 and C5 positions of the 1,2,4-oxadiazole ring is a common strategy to create extensive libraries of analogues. This is readily achieved by employing appropriately substituted starting materials in the classical synthetic routes.
For instance, a wide array of 3,5-disubstituted-1,2,4-oxadiazoles bearing various aromatic and heteroaromatic rings can be synthesized. nih.gov One reported method involves reacting substituted benzamidoximes with 3-aryl-acryloyl chlorides. nih.gov Similarly, the reaction of amidoximes with gem-dibromomethylarenes provides an efficient route to 3,5-diarylsubstituted-1,2,4-oxadiazoles. nih.govresearchgate.net The use of heteroaromatic carboxylic acids or their corresponding acyl chlorides in the reaction with amidoximes leads to the incorporation of heterocyclic systems onto the oxadiazole core. nih.gov
A selection of synthesized analogues with aromatic and heteroaromatic substituents is presented below:
| C3-Substituent | C5-Substituent | Synthetic Approach | Reference |
| Phenyl | 4-Chlorophenyl | Reaction of gem-dibromomethylarene with amidoxime | nih.govresearchgate.net |
| 4-Methoxyphenyl | Phenyl | Reaction of gem-dibromomethylarene with amidoxime | nih.gov |
| Pyridine | Pyrazine | Reaction of amidoxime with carboxylic acid derivative | nih.gov |
| 4-Substituted Phenyl | 4,4'-Diphenyl ether | Multi-step synthesis involving Ullmann coupling and cyclization | nih.gov |
Substitution Reactions Involving the Bromine Atom
The bromine atom at the C3 position of this compound serves as a key functional handle for further diversification through substitution reactions. This halogen atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. Nucleophilic substitution reactions with amines or thiols can be performed under suitable conditions to yield the corresponding 3-amino or 3-thio substituted 1,2,4-oxadiazoles.
These substitution reactions significantly expand the chemical diversity of the 5-benzyl-1,2,4-oxadiazole scaffold. The reactivity of the C3-bromo substituent makes it a valuable precursor for creating libraries of compounds with varied physicochemical properties.
| Reactant | Product Type | Significance | Reference |
| Amines | 3-Amino-1,2,4-oxadiazoles | Introduction of basic nitrogen-containing groups. | |
| Thiols | 3-Thio-1,2,4-oxadiazoles | Incorporation of sulfur-based functionalities. |
Modification of the Benzyl Moiety
Modification of the benzyl group at the C5 position offers another avenue for creating analogues of this compound. While direct modification of the benzyl group on the pre-formed oxadiazole ring can be challenging, a common strategy involves the synthesis of analogues with modified benzyl-like groups at the C5 position starting from different precursors.
One notable transformation involves the synthesis of 5-styryl-1,2,4-oxadiazoles, which can be considered analogues of the benzyl-substituted parent compound. These styryl derivatives can undergo further reactions. For example, bromination of the carbon-carbon double bond in the styryl side chain, followed by di-dehydrobromination, has been used to synthesize 5-arylacetylenyl-1,2,4-oxadiazoles. beilstein-journals.org This demonstrates a conversion of a benzyl-type moiety into a more functionalized side chain.
Furthermore, research on the related 1,3,4-oxadiazole (B1194373) isomer shows the synthesis of 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) from phenylacetic acid. who.intresearchgate.netresearchgate.netindexcopernicus.com The thiol group is then alkylated with various substituted halides, demonstrating that modifications can be made to a scaffold derived from a benzyl-containing starting material. researchgate.netindexcopernicus.com These examples highlight the principle of modifying the group at the C5 position to generate structural diversity.
| Modification Strategy | Starting Material/Intermediate | Resulting Analogue | Reference |
| Side-chain transformation | 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazole | 5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazole | beilstein-journals.org |
| Build-up from modified precursor | Phenylacetic acid | 5-benzyl-1,3,4-oxadiazole-2-thiol derivatives | who.intresearchgate.netresearchgate.net |
Chemical Reactivity and Transformation Mechanisms of 5 Benzyl 3 Bromo 1,2,4 Oxadiazole
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom attached to the C3 position of the 1,2,4-oxadiazole (B8745197) ring is susceptible to nucleophilic substitution, providing a straightforward pathway for the introduction of various functional groups. This reactivity is attributed to the electron-withdrawing nature of the oxadiazole ring, which polarizes the C-Br bond and makes the carbon atom electrophilic.
Common nucleophiles such as amines and thiols can readily displace the bromide ion under appropriate reaction conditions. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The general scheme for these nucleophilic substitution reactions is presented below:
| Nucleophile (Nu-H) | Product |
| R-NH₂ (Amine) | 5-Benzyl-3-(R-amino)-1,2,4-oxadiazole |
| R-SH (Thiol) | 5-Benzyl-3-(R-thio)-1,2,4-oxadiazole |
While specific experimental data for 5-Benzyl-3-bromo-1,2,4-oxadiazole is not extensively documented in publicly available literature, the reactivity is analogous to other 3-halo-1,2,4-oxadiazoles, which are known to undergo such transformations efficiently.
Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 3-bromo-1,2,4-oxadiazoles are excellent substrates for these transformations. The C-Br bond can readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the oxadiazole ring and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. While no specific examples for this compound are readily available, the general applicability of Sonogashira coupling to bromo-substituted heterocycles is well-established. organic-chemistry.orgwikipedia.orgjk-sci.com
Suzuki-Miyaura Coupling: This versatile method allows for the formation of a C-C bond with a boronic acid or its ester. It is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. organic-chemistry.orgwikipedia.org The reaction of this compound with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base would be expected to yield the corresponding 3-aryl- or 3-vinyl-substituted 1,2,4-oxadiazole.
Buchwald-Hartwig Amination: This reaction provides a route to C-N bond formation, allowing for the synthesis of N-arylated or N-alkylated amines. wikipedia.orglibretexts.orgjk-sci.com The coupling of this compound with a primary or secondary amine under palladium catalysis would lead to the corresponding 3-amino-1,2,4-oxadiazole derivatives.
C-S Bond Formation: Palladium-catalyzed cross-coupling reactions can also be employed to form C-S bonds, typically by reacting the bromo-oxadiazole with a thiol in the presence of a suitable catalyst system.
A representative table of potential cross-coupling reactions is provided below, based on the known reactivity of similar compounds:
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 3-Alkynyl-1,2,4-oxadiazole |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | 3-Aryl/Vinyl-1,2,4-oxadiazole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Amino-1,2,4-oxadiazole |
Ring Transformations and Rearrangement Pathways
The 1,2,4-oxadiazole ring, while aromatic, can undergo various transformations under specific conditions, leading to the formation of other heterocyclic systems. These rearrangements are often driven by the inherent strain in the N-O bond. chim.it
Photoisomerization of 1,2,4-Oxadiazole Derivatives
Upon irradiation with UV light, 1,2,4-oxadiazoles can undergo photoisomerization. nih.govresearchgate.netnih.gov The specific outcome of the photoreaction is highly dependent on the substituents on the oxadiazole ring and the reaction conditions. For some 3-amino-1,2,4-oxadiazoles, irradiation can lead to the formation of 1,3,4-oxadiazoles or result in a degenerate ring isomerization where the substituents at the C3 and C5 positions interchange. nih.govresearchgate.net While specific studies on the photoisomerization of this compound are not available, the general principles of oxadiazole photochemistry suggest that it could be a potential pathway for accessing novel isomers.
Intramolecular Cyclization Reactions
The benzyl (B1604629) group at the C5 position can potentially participate in intramolecular cyclization reactions, depending on the nature of the substituent introduced at the C3 position. For instance, if a nucleophilic group is introduced at the ortho position of the benzyl ring, it could potentially attack an electrophilic center on the oxadiazole ring or a substituent at the C3 position, leading to the formation of fused heterocyclic systems. However, specific examples of such intramolecular cyclizations involving 5-benzyl-1,2,4-oxadiazole derivatives are not well-documented in the available literature.
Oxidative and Reductive Transformations of the Compound
The 1,2,4-oxadiazole ring and its substituents can undergo both oxidative and reductive transformations.
Oxidative Transformations: The 1,2,4-oxadiazole ring is generally stable to oxidation. However, the benzyl group is susceptible to oxidation at the benzylic position under strong oxidizing conditions, potentially leading to the formation of a benzoyl group at the C5 position. Various oxidizing agents can be employed for such transformations. nih.govmdpi.com
Reductive Transformations: The N-O bond in the 1,2,4-oxadiazole ring is the most susceptible site for reduction. Catalytic hydrogenation is a common method for the reductive cleavage of this bond, which typically leads to the formation of amidines. The bromine atom at the C3 position can also be reduced to a hydrogen atom under certain catalytic hydrogenation conditions. The choice of catalyst and reaction conditions can influence the selectivity of the reduction.
A summary of potential redox reactions is provided in the table below:
| Reaction Type | Reagent/Condition (Typical) | Potential Product(s) |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 5-Benzoyl-3-bromo-1,2,4-oxadiazole |
| Reduction (N-O cleavage) | H₂, Pd/C | Benzylamidine derivative |
| Reduction (C-Br cleavage) | H₂, Pd/C, Base | 5-Benzyl-1,2,4-oxadiazole |
Advanced Spectroscopic and Analytical Characterization of 5 Benzyl 3 Bromo 1,2,4 Oxadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 5-benzyl-3-bromo-1,2,4-oxadiazole. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.
In the ¹H NMR spectrum, the protons of the benzyl (B1604629) moiety are expected to be the most prominent. The methylene (B1212753) protons (-CH₂-) connecting the phenyl group to the oxadiazole ring would likely appear as a sharp singlet due to the absence of adjacent protons. This signal is anticipated in the downfield region, typically around δ 4.0–4.5 ppm, because of the electron-withdrawing effect of the attached heterocyclic ring.
The five protons of the phenyl ring would resonate in the aromatic region, generally between δ 7.20 and 7.40 ppm. These protons would likely appear as a complex multiplet, reflecting their distinct chemical environments and spin-spin coupling interactions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- | 4.0 - 4.5 | Singlet (s) |
| Phenyl-H | 7.20 - 7.40 | Multiplet (m) |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are highly deshielded and are expected to resonate at the far downfield end of the spectrum. Based on data from related 3-aryl-5-methyl-1,2,4-oxadiazoles, the C3 carbon, bonded to the bromine atom, is predicted to be in the range of δ 160-170 ppm. scispace.com The C5 carbon, attached to the benzyl group, is expected at an even lower field, likely between δ 175 and 185 ppm. scispace.com
The benzyl group carbons would show characteristic signals: the methylene carbon (-CH₂-) is expected around δ 30-35 ppm, while the aromatic carbons of the phenyl ring would appear between δ 127 and 135 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (Oxadiazole) | 160 - 170 |
| C5 (Oxadiazole) | 175 - 185 |
| -CH₂- | 30 - 35 |
| Phenyl C (quaternary) | 133 - 136 |
| Phenyl CH | 127 - 130 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network among the protons in the phenyl ring, helping to resolve the overlapping signals within the multiplet.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the methylene proton singlet to its corresponding carbon signal and each aromatic proton signal to its respective carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) serves to confirm the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The molecular ion peak [M]⁺ for this compound would appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), at m/z 238 and 240.
The fragmentation of the 1,2,4-oxadiazole ring under electron impact is well-documented and typically proceeds via a retro-1,3-dipolar cycloaddition. researchgate.netnih.gov This involves the cleavage of the O1–N2 and C3–N4 bonds. This primary fragmentation is expected to yield key fragment ions, including the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a very common and stable fragment from benzyl moieties. Another significant fragment would correspond to the benzyl radical loss, leading to the [C₂BrN₂O]⁺ fragment.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity | Fragmentation Pathway |
| 238/240 | [C₉H₇BrN₂O]⁺ (M⁺) | Molecular Ion |
| 147/149 | [C₂BrN₂O]⁺ | Loss of benzyl radical (•C₇H₇) |
| 91 | [C₇H₇]⁺ | Tropylium cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. For this compound, the spectrum would be characterized by several key absorption bands.
The vibrations of the 1,2,4-oxadiazole ring would give rise to distinct bands, including a C=N stretching vibration typically around 1610-1590 cm⁻¹ and N-O stretching vibrations. who.int The benzyl group would be identified by aromatic C-H stretching absorptions just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected at lower frequencies, generally in the range of 600-500 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| C=N (Oxadiazole) | Stretch | 1610 - 1590 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| N-O (Oxadiazole) | Stretch | 1400 - 1300 |
| C-Br | Stretch | 600 - 500 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Currently, there is no publicly available crystal structure for this compound. However, an analysis would be expected to confirm the planarity of the 1,2,4-oxadiazole ring. For a related oxazolonaphthyridinone derivative, X-ray analysis revealed an almost planar ring system. nih.gov A crystallographic study would also determine the torsion angle between the plane of the phenyl ring and the plane of the oxadiazole ring, providing insight into the molecule's preferred conformation in the solid state. Data from such an analysis would be presented in a standardized format, as shown in the hypothetical table below based on a published structure of a different oxadiazole derivative. mdpi.com
Table 5: Example of Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
| Empirical formula | C₉H₇BrN₂O |
| Formula weight | 239.07 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | Hypothetical Data |
| α, β, γ (°) | Hypothetical Data |
| Volume (ų) | Hypothetical Data |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | Hypothetical Data |
| R-factor (%) | Hypothetical Data |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds. It provides quantitative information on the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. This experimental data is then compared against the theoretically calculated values based on the compound's molecular formula, C₉H₇BrN₂O.
The analysis of this compound and its derivatives confirms the presence and relative abundance of the constituent elements. For the parent compound, the expected values are calculated from its molecular weight. Any significant deviation between the found and calculated values would indicate the presence of impurities or an incorrect structural assignment. In synthetic studies of related oxazole (B20620) derivatives, the experimentally determined values for C, H, and N typically align closely with the calculated percentages, often within a ±0.4% margin, which is considered an indicator of high purity. farmaciajournal.com For instance, the analysis of a related brominated oxazole derivative, 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3-oxazole, showed found values of C: 63.94%, H: 4.06%, N: 2.58%, which were in excellent agreement with the calculated values of C: 63.97%, H: 4.07%, N: 2.57%. farmaciajournal.com
Table 1: Elemental Analysis Data for this compound (C₉H₇BrN₂O)
| Element | Theoretical % | Found % (Typical) |
| Carbon (C) | 45.22 | 45.19 - 45.25 |
| Hydrogen (H) | 2.95 | 2.93 - 2.98 |
| Nitrogen (N) | 11.72 | 11.69 - 11.75 |
| Oxygen (O) | 6.70 | - |
| Bromine (Br) | 33.42 | - |
| Note: Data is presented as a typical expected range based on similar compounds, as specific experimental results for this exact compound are not publicly available. Oxygen and bromine are typically not directly measured by CHNS analysis and are inferred by difference. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for both the qualitative monitoring of reaction progress and the quantitative assessment of final product purity.
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method to monitor the progress of chemical reactions, identify compounds, and determine the purity of a sample. nih.gov In the synthesis of this compound and related heterocycles, TLC is routinely used to track the consumption of starting materials and the formation of the product. rsc.orgbioline.org.br
The process involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel (SiO₂). nih.gov The plate is then placed in a sealed chamber with a suitable mobile phase, which is a solvent or a mixture of solvents. For compounds like oxadiazole derivatives, common mobile phases consist of varying ratios of non-polar and polar solvents, such as n-hexane and ethyl acetate. who.intresearchgate.netnih.gov As the solvent system moves up the plate by capillary action, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. The separation is visualized, often under UV light, and the retention factor (Rf) value is calculated for each spot. nih.govmdpi.com A pure compound should ideally appear as a single spot on the TLC plate. who.int
Table 2: Typical TLC Parameters for this compound
| Parameter | Description |
| Stationary Phase | Silica gel F254 coated plates bioline.org.br |
| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 9:1 or 7:3 v/v) researchgate.netnih.gov |
| Visualization | UV lamp (254 nm) or iodine vapor mdpi.com |
| Expected Rf | Varies with exact solvent system but will be a distinct value. |
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is used for the definitive assessment of purity and for quantitative analysis. farmaciajournal.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing oxadiazole derivatives. farmaciajournal.comthieme-connect.com
In a typical RP-HPLC setup for a compound like this compound, the stationary phase is a non-polar C18 column, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peaks. thieme-connect.comsielc.com The sample is injected into the system, and as it passes through the column, components are separated based on their hydrophobicity. A detector, commonly a photodiode array (PDA) or UV-Vis detector, records the absorbance at a specific wavelength, generating a chromatogram. The purity of the compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. For many pharmaceutical-grade compounds, purities of >97% are often required. farmaciajournal.com
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) thieme-connect.com |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water sielc.com |
| Flow Rate | 1.0 mL/min thieme-connect.com |
| Detection | UV at a specific wavelength (e.g., 235 nm) thieme-connect.com |
| Column Temperature | 40°C thieme-connect.com |
| Expected Retention Time (tR) | A specific time under defined conditions (e.g., 3.35 min) thieme-connect.com |
This rigorous analytical characterization ensures that the synthesized this compound is both structurally correct and of sufficient purity for subsequent applications in research and development.
Computational Chemistry and Theoretical Investigations of 5 Benzyl 3 Bromo 1,2,4 Oxadiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies exclusively on 5-Benzyl-3-bromo-1,2,4-oxadiazole are not extensively documented in dedicated publications, the principles of DFT are widely applied to understand the reactivity of related brominated oxadiazoles.
The unique structure of this compound, featuring a five-membered ring with two nitrogen atoms and one oxygen atom, a bromine substituent, and a benzyl (B1604629) group, dictates its electronic properties and reactivity. The bromine atom at the third position makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. Frontier Molecular Orbital (FMO) theory, a key component of DFT, can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
For related brominated heterocycles, DFT calculations have been employed to analyze their electronic structure and reactivity. For instance, studies on brominated benzo-bis-thiadiazoles have shown that the incorporation of bromine atoms enhances the electron deficiency of the molecule, thereby increasing its reactivity in nucleophilic substitution and cross-coupling reactions. mdpi.com Similar principles would apply to this compound, where the electronegative bromine atom influences the electron distribution across the oxadiazole ring.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity. These models are crucial in drug discovery for predicting the activity of new compounds.
While specific 2D and 3D QSAR models developed exclusively for this compound are not detailed in the available literature, QSAR studies on the broader class of 1,2,4-oxadiazole (B8745197) derivatives have been conducted. nih.gov These studies provide a framework for how such models would be applied to our target compound.
3D-QSAR models for 1,2,4-oxadiazole derivatives acting as inhibitors of enzymes like Sortase A have been developed to provide insights into the structural requirements for their activity. nih.gov These models typically require a dataset of compounds with known biological activities and their aligned 3D structures. For a compound like this compound, the benzyl group would be analyzed for its hydrophobic and π-π stacking capabilities, while the bromine atom's position and electronic influence would be key descriptors in the model. The goal of such a QSAR model would be to predict the biological activity of novel derivatives of this compound, thereby guiding the synthesis of more potent compounds.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, binds to a receptor and to study the stability of the resulting complex.
Molecular docking studies are instrumental in elucidating the binding modes of ligands within the active sites of proteins. For the 1,3,4-oxadiazole (B1194373) class of compounds, which is structurally related to the 1,2,4-oxadiazole core, docking studies have been performed on various biological targets. For example, derivatives have been docked into the active site of soybean lipoxygenase (LOX) to understand their inhibitory mechanism. rsc.org These studies revealed that the oxadiazole derivatives could block the entry of the substrate by binding to amino acid residues near the opening of the active site pocket. rsc.org
In the context of this compound, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the potential interactions. The benzyl group could engage in hydrophobic interactions and π-π stacking with aromatic residues, while the oxadiazole ring's nitrogen and oxygen atoms could form hydrogen bonds with the protein backbone or side chains. rsc.org
Molecular docking simulations can help identify key interactions with biological targets. For instance, in studies of 1,3,4-oxadiazole derivatives as inhibitors of enzymes like lipoxygenase, specific hydrogen bond interactions between the nitrogen of the oxadiazole ring and amino acid residues like Phenylalanine have been observed. rsc.org The binding analysis of these compounds also showed interactions with both non-polar and slightly polar amino acid residues. rsc.org
For this compound, understanding its interaction with potential biological targets is crucial for its development as a therapeutic agent. Its reported antimicrobial and anticancer activities suggest interactions with essential enzymes or cellular pathways in pathogens and cancer cells. Molecular docking could be employed to simulate its binding to targets such as bacterial cell membrane components or enzymes involved in cell proliferation.
Conformational Analysis and Energetic Stability Studies
Conformational analysis and the study of energetic stability are fundamental to understanding the three-dimensional structure of a molecule and its preferred shapes.
Energetic stability is also a key consideration, particularly for oxadiazole-containing compounds that have been investigated as energetic materials. researchgate.netfrontiersin.org While this compound is primarily of interest for its medicinal properties, understanding its thermal stability through methods like thermogravimetric analysis (TGA) can be important.
Computational Elucidation of Reaction Mechanisms
The application of computational chemistry, particularly through quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. For heterocyclic compounds such as this compound, theoretical investigations can provide profound insights into reaction pathways, transition states, and the stability of intermediates, which are often difficult to determine experimentally. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on related oxadiazole systems.
Computational approaches are frequently employed to model the synthesis of the oxadiazole ring and its subsequent reactions. These studies can predict the most likely reaction pathways by calculating the energy barriers associated with each step. For instance, the synthesis of 1,2,4-oxadiazoles often involves the cyclization of precursor molecules. nih.gov Computational models can map out the potential energy surface of such reactions, identifying the transition state structures and their corresponding activation energies.
One common reaction of 1,2,4-oxadiazoles that has been subject to theoretical investigation is the Boulton-Katritzky rearrangement, a thermal process involving an internal nucleophilic substitution. chim.it In this rearrangement, a nucleophilic atom in a side chain at the 3-position attacks the N(2) atom of the oxadiazole ring, leading to the formation of a new heterocyclic system. chim.it The high electrophilicity of the N(2) atom, a consequence of the polarized O-N bond, facilitates this transformation. chim.it Computational studies can model this process, calculating the energy profiles to understand the influence of different substituents on the reaction rate and outcome.
Furthermore, computational methods are used to explore the reactivity of the 1,2,4-oxadiazole ring itself. The ring has a relatively low level of aromaticity, and the O-N bond is susceptible to cleavage, which allows for various thermal or photochemical rearrangements into other heterocyclic structures. chim.it Theoretical calculations can predict the feasibility of these rearrangements and elucidate the underlying electronic changes. For example, DFT calculations can be used to determine the HOMO-LUMO energy gaps, which are indicative of the chemical reactivity of the molecule. nih.gov
In the context of this compound, the bromine atom at the 3-position is a key site for further chemical modifications, likely through substitution reactions. nih.gov Computational studies could model the mechanism of these substitution reactions, for example, by calculating the activation energies for the displacement of the bromide ion by various nucleophiles. Such studies would provide valuable data on the reactivity of the compound and guide the design of new derivatives.
To illustrate the type of data generated in such computational studies, the following tables present hypothetical and example data based on findings for related heterocyclic systems.
Table 1: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction on 3-Bromo-1,2,4-oxadiazole
| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |
| NH₃ | Acetonitrile (B52724) | DFT/B3LYP/6-31G(d) | 25.4 |
| OH⁻ | Water | DFT/B3LYP/6-31G(d) | 18.2 |
| CN⁻ | DMSO | DFT/B3LYP/6-31G(d) | 15.8 |
This table is illustrative and provides hypothetical data on how computational chemistry can be used to predict the feasibility of substitution reactions on a bromo-oxadiazole core.
Table 2: Example of Calculated Frontier Molecular Orbital Energies for a Generic 1,2,4-Oxadiazole Derivative
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.7 | Indicator of Chemical Reactivity |
This table provides an example of the type of electronic structure data that can be obtained from DFT calculations, which is crucial for understanding the reactivity of the molecule. nih.gov
Structure Activity Relationship Sar Studies of 5 Benzyl 3 Bromo 1,2,4 Oxadiazole Derivatives
Influence of Substituents at the Oxadiazole Core (C3 and C5 Positions) on Activity
The 1,2,4-oxadiazole (B8745197) ring is a key pharmacophore in medicinal chemistry due to its bioisosteric resemblance to ester and amide functionalities, which can enhance metabolic stability and cell permeability. nih.govnih.gov The substituents at the C3 and C5 positions of the 1,2,4-oxadiazole core are critical determinants of the biological activity of these compounds. nih.govchim.it The 3,5-disubstituted derivatives are the most commonly synthesized, as monosubstituted versions are often less stable. nih.gov
Research into the development of Sirt2 inhibitors has highlighted the importance of specific substitutions on the 1,2,4-oxadiazole ring. For a molecule to effectively inhibit Sirt2, it has been shown that the 1,2,4-oxadiazole must possess a para-substituted phenyl ring at the C3 position and a cyclic aminomethyl or haloalkyl chain at the C5 position. nih.gov This indicates that both electronic and steric factors at these positions play a crucial role in the interaction with the target enzyme.
In the context of antibacterial agents, the nature of the substituents at both C3 and C5 is also pivotal. For instance, in a series of 1,2,4-oxadiazole derivatives developed as antibiotics against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), variations in the groups at these positions led to significant differences in antibacterial potency. chim.itnih.gov It has been noted that the presence of an acetamidomethyl or thioacetoamidomethyl group at the C5 side chain is essential for antibacterial activity. chim.it
The following table summarizes the influence of substituents at the C3 and C5 positions on the biological activity of selected 1,2,4-oxadiazole derivatives.
| Compound ID | C3 Substituent | C5 Substituent | Target | Activity |
| Sirt2 Inhibitor | 4-Chlorophenyl | Piperidine-1-ylmethyl | Sirt2 | Potent Inhibitor nih.gov |
| Antibacterial 1 | Varied Aryl | Acetamidomethyl | MRSA | Essential for activity chim.it |
| Antibacterial 2 | Varied Aryl | Thioacetoamidomethyl | MRSA | Essential for activity chim.it |
| Antitubercular | Quinoline | Piperazine linker | M. tuberculosis | Potent nih.gov |
Impact of Benzyl (B1604629) Moiety Modifications on Biological Efficacy
The benzyl group at the C5 position of the 1,2,4-oxadiazole ring is a common feature in many biologically active derivatives. Modifications to this benzyl moiety can significantly modulate the biological efficacy of the resulting compounds. These modifications can include the introduction of various substituents on the phenyl ring, altering its electronic and steric properties.
In the development of novel treatments for Alzheimer's disease, a series of 1,2,4-oxadiazole derivatives with a modified N-benzylpiperidine moiety at the C5 position were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results demonstrated that substitutions on the benzyl ring had a profound impact on the inhibitory activity.
For example, compounds with electron-withdrawing groups such as chlorine on the benzyl ring showed potent AChE inhibition. The position of the substituent was also important, with a 2-chloro substitution on the benzyl ring leading to one of the most active compounds in the series. The table below details the structure-activity relationships of these modifications. rsc.org
| Compound ID | Benzyl Moiety Modification (at C5 via piperidine (B6355638) linker) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 2b | 2-Chlorobenzyl | 0.0158 | > 50 |
| 2c | 3-Chlorobenzyl | 0.021 | > 50 |
| 2d | 4-Chlorobenzyl | 0.025 | > 50 |
| 3a | 2-Fluorobenzyl | 0.033 | > 50 |
| 4a | 2-Methylbenzyl | 0.042 | > 50 |
| 6 | Unsubstituted Benzyl | 0.098 | > 50 |
| 9a | 2,4-Dichlorobenzyl | 0.121 | > 50 |
| 9b | 3,4-Dichlorobenzyl | 0.115 | 35.62 |
| 13b | Naphthalen-2-ylmethyl | > 50 | 15.00 |
| Donepezil (Ref) | - | 0.123 | 7.85 |
These findings underscore the importance of the electronic and steric profile of the benzyl group in achieving high-potency inhibition of cholinesterases. The data suggests that specific substitutions can fine-tune the binding affinity of the molecule to the active site of the enzyme. rsc.org
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit different pharmacological and toxicological profiles. In the case of 1,2,4-oxadiazole derivatives, the introduction of chiral centers can lead to enantiomers with distinct biological activities.
While the parent compound 5-benzyl-3-bromo-1,2,4-oxadiazole is achiral, the introduction of chiral substituents at either the C3 or C5 position, or on the benzyl moiety, can result in stereoisomers. The spatial arrangement of these substituents can significantly influence the interaction of the molecule with its biological target.
An example of the importance of stereochemistry in this class of compounds can be found in the development of muscarinic receptor agonists. The potent muscarinic agonist L-670,548, a complex molecule containing a 1,2,4-oxadiazole core, is a chiral compound. Its synthesis and potent activity highlight that the specific stereochemical configuration is critical for its efficacy as a muscarinic agonist. acs.org This underscores the general principle that for 1,2,4-oxadiazole derivatives, as with many other drug classes, the stereochemistry of the molecule can be a key determinant of its biological function.
Further research into the stereoselective synthesis and biological evaluation of chiral this compound derivatives would be beneficial to fully elucidate the impact of stereochemistry on their activity.
Biological Activities and Mechanistic Insights of 5 Benzyl 3 Bromo 1,2,4 Oxadiazole Derivatives Excluding Clinical Data
Anticancer Potential: Molecular Targets and Cellular Mechanisms
The 1,2,4-oxadiazole (B8745197) nucleus is a key pharmacophore in the development of novel anticancer agents. Its derivatives have been shown to induce cell death in a variety of tumor cell lines through multiple mechanisms. nih.gov
In Vitro Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, PC-3, A549, DU-145)
Derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Studies have shown that these compounds can induce cell death in breast (MCF-7), prostate (PC-3, DU-145), and lung (A549) cancer cells. nih.gov For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown potent cytotoxicity against A549 cell lines. nih.gov The antiproliferative activity of these derivatives is often evaluated using the MTT assay, which measures cell viability. nih.govmdpi.com
Inhibition of Key Enzyme Targets (e.g., Epidermal Growth Factor Receptor (EGFR), Papain-like Protease (PLpro))
A key mechanism underlying the anticancer activity of these derivatives is their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR): EGFR, a receptor tyrosine kinase, is a well-established target in cancer therapy. nih.gov Overexpression of EGFR is common in various cancers, including lung and breast cancer. nih.gov Several 1,2,4-oxadiazole derivatives have been identified as potent EGFR inhibitors. mdpi.comnih.gov For example, certain purine-based derivatives incorporating the 1,2,4-oxadiazole scaffold have exhibited significant EGFR inhibitory action, with IC50 values comparable to the established EGFR inhibitor, erlotinib. mdpi.com The development of these inhibitors often involves targeting both wild-type and mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors. nih.govchemrxiv.org
Papain-like Protease (PLpro): The papain-like protease of SARS-CoV-2 has been a primary focus for the development of antiviral agents. nih.govnih.govrutgers.edubiorxiv.org While the primary application is antiviral, the strategies used to design inhibitors for this protease can inform the development of inhibitors for other proteases involved in cancer. Some 1,2,4-oxadiazole derivatives have been designed to mimic the structure of known PLpro inhibitors, demonstrating the versatility of this scaffold in targeting specific enzyme active sites. nih.gov
Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Regulation)
Beyond direct enzyme inhibition, 1,2,4-oxadiazole derivatives can induce cancer cell death by modulating critical cellular pathways.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have shown that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells. nih.govnih.govnih.gov This is often confirmed through assays that detect DNA fragmentation or the activation of caspases, key enzymes in the apoptotic cascade. nih.gov For example, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. nih.govnih.gov
Cell Cycle Regulation: The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Some 1,2,4-oxadiazole derivatives have been found to arrest the cell cycle at specific phases, preventing cancer cells from dividing. nih.govnih.gov For instance, some derivatives have been shown to suppress cell cycle progression in various cancer cell lines. nih.govnih.gov
Selective Toxicity Towards Cancer Cells vs. Normal Cells
A critical aspect of cancer chemotherapy is the ability to selectively target cancer cells while minimizing damage to healthy, normal cells. Research on 1,3,4-oxadiazole derivatives has indicated a degree of selective cytotoxicity. nih.gov For example, certain derivatives have shown high IC50 values on normal cell lines compared to cancerous cell lines, suggesting lower toxicity to normal cells. nih.gov One study on a specific 1,2,4-oxadiazole derivative found it to be 2.6 times more selective for a melanoma cell line (B16–F10) than for normal bone marrow-derived macrophages. nih.gov This selectivity is a crucial factor in the potential development of these compounds as therapeutic agents.
Antimicrobial Activities: Spectrum of Action and Proposed Mechanisms
In addition to their anticancer properties, 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.
Antibacterial Efficacy Against Pathogenic Strains (e.g., Pseudomonas, E. coli, Salmonella typhi)
Derivatives of the related 1,3,4-oxadiazole scaffold have shown notable efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Pseudomonas aeruginosa: Some 1,3,4-oxadiazole derivatives have exhibited significant antibacterial activity against Pseudomonas aeruginosa. itmedicalteam.pl In some cases, the activity of these compounds was found to be more potent than the standard antibiotic ampicillin. nih.gov
Escherichia coli: Several studies have reported the effectiveness of 1,3,4-oxadiazole derivatives against Escherichia coli. itmedicalteam.plnih.govnih.gov Certain derivatives have shown remarkable activity, sometimes surpassing that of reference antibiotics. nih.govnih.gov
Salmonella typhi: The antibacterial spectrum of these compounds also extends to Salmonella typhi, the causative agent of typhoid fever. nih.gov Specific 2-amino-1,3,4-oxadiazole derivatives have demonstrated strong to moderate effects against this pathogen. nih.gov
The proposed mechanism of antibacterial action for some of these derivatives involves the disruption of the bacterial cell membrane. nih.gov
Antifungal Properties
Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated notable antifungal activity against a range of pathogenic fungi. Studies have explored their efficacy against plant pathogens and human fungal pathogens.
For instance, a series of 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid were synthesized and evaluated for their antifungal activity against several plant pathogenic fungi. frontiersin.orgasianpubs.org Two compounds, 4f and 4q , exhibited significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. frontiersin.orgasianpubs.org The half-maximal effective concentration (EC50) values indicated potent inhibition, with compound 4f showing an EC50 of 8.81 μg/mL against C. capsica. frontiersin.orgasianpubs.org Molecular docking studies suggest that these compounds may act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. frontiersin.orgasianpubs.org
In the context of human pathogens, two 1,3,4-oxadiazole compounds, LMM5 and LMM11 , were identified as effective agents against Candida albicans, with a minimum inhibitory concentration (MIC) of 32 μg/ml. nih.gov These compounds were also found to be non-toxic to human cell lines. nih.gov Another study on 1,3,4-oxadiazole-2-thiols showed antifungal activity against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigates. nih.gov
Table 1: Antifungal Activity of Selected Oxadiazole Derivatives
| Compound | Target Fungi | Activity (EC50/MIC) | Reference |
|---|---|---|---|
| 4f | Colletotrichum capsica | 8.81 μg/mL (EC50) | frontiersin.orgasianpubs.org |
| 4q | Rhizoctonia solani | 38.88 μg/mL (EC50) | frontiersin.orgasianpubs.org |
| LMM5 | Candida albicans | 32 μg/ml (MIC) | nih.gov |
| LMM11 | Candida albicans | 32 μg/ml (MIC) | nih.gov |
Antiviral Properties
The antiviral potential of oxadiazole derivatives has been an area of interest for researchers, although specific studies on 5-Benzyl-3-bromo-1,2,4-oxadiazole derivatives are scarce. General studies on related heterocyclic compounds have shown some promise. For example, a series of 1,2,4-triazole (B32235) derivatives, which are structurally related to oxadiazoles, were synthesized and evaluated for their antiviral properties. rsc.org However, in this particular study, the tested compounds did not show in vitro activity against a panel of viruses including HIV-1, HIV-2, and Herpes simplex virus. rsc.org
The broad biological activity of benzimidazole-triazole hybrids has also been reviewed, noting their potential antimicrobial and antiviral applications. nih.gov This suggests that the heterocyclic core is a viable starting point for the development of antiviral agents, but further research is needed to identify specific derivatives with potent activity.
Due to the limited specific data, a comprehensive understanding of the antiviral properties of this compound derivatives remains to be established.
Anti-inflammatory Properties: Investigation of Inflammatory Mediators and Enzyme Pathways (e.g., COX-2 Inhibition)
Derivatives of 1,2,4-oxadiazole and the related 1,3,4-oxadiazole have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
A study on 2,5-diaryl-1,3,4-oxadiazoles identified several compounds as potent and selective COX-2 inhibitors. nih.gov Compounds 6e , 6f , and 7f from this series demonstrated anti-inflammatory activity superior to the standard drug celecoxib (B62257) in a carrageenan-induced rat paw edema model. nih.gov The presence of a methylsulfonyl moiety was found to contribute to the selective inhibition of COX-2. nih.gov
Another study focused on 2,5-disubstituted-1,3,4-oxadiazole derivatives and found that compound Ox-6f exhibited significant anti-inflammatory activity, with a 74.16% inhibition in a heat-induced albumin denaturation assay. nih.gov This activity was attributed to the p-chlorophenyl substitution on the oxadiazole core. nih.gov Molecular docking studies indicated that these derivatives have a higher potential to inhibit COX-2 compared to COX-1. nih.gov
Furthermore, dual inhibitors of COX and 5-lipoxygenase (5-LOX) have been developed from 1,3,4-oxadiazole scaffolds, offering a broader spectrum of anti-inflammatory action. nih.gov
Table 2: COX-2 Inhibitory Activity of Selected Oxadiazole Derivatives
| Compound | COX-2 Inhibition (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| 6b | 0.48–0.89 μM | 67.96–132.83 | nih.gov |
| 6e | 0.48–0.89 μM | 67.96–132.83 | nih.gov |
| 6f | 0.48–0.89 μM | 67.96–132.83 | nih.gov |
| 7e | 0.48–0.89 μM | 67.96–132.83 | nih.gov |
| 7f | 0.48–0.89 μM | 67.96–132.83 | nih.gov |
| Ox-6f | - | - | nih.gov |
Emerging Applications and Novel Contexts for 5 Benzyl 3 Bromo 1,2,4 Oxadiazole Analogues
Applications in Materials Science
The unique electronic and structural properties of the 1,2,4-oxadiazole (B8745197) core have made its analogues promising candidates for advanced materials. The presence of heteroatoms imparts a significant dipole moment and polarizability, which are crucial for applications in optoelectronics and liquid crystal technology. nih.gov
Organic Light-Emitting Diodes (OLEDs)
While direct research on 5-Benzyl-3-bromo-1,2,4-oxadiazole for OLEDs is not extensively documented, the broader class of 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives has shown considerable promise in this area. These compounds are valued for their electroluminescent properties and good electron-transporting capabilities. nih.govrsc.org Their high thermal stability and quantum yield of luminescence make them suitable for use in the emissive and electron-transport layers of OLED devices. ias.ac.in The structural features of oxadiazole derivatives, including the ability to form well-defined molecular arrangements, contribute to the efficiency and longevity of OLEDs.
Liquid Crystals
The field of liquid crystals has seen significant advancements with the incorporation of 1,2,4-oxadiazole moieties. nih.gov These heterocyclic compounds can act as a central core in liquid crystalline molecules, influencing their mesomorphic behavior. nih.gov The high dipole moment and polarizability resulting from the heteroatoms in the oxadiazole ring contribute to greater optical anisotropy and birefringence, which are desirable properties for liquid crystal materials. nih.gov
Research has demonstrated that 3,5-disubstituted-1,2,4-oxadiazoles can exhibit various liquid crystalline phases, including nematic and smectic phases. nih.gov For instance, novel ferroelectric liquid crystalline materials incorporating a 1,2,4-oxadiazole core have been synthesized. nih.gov In some series of these compounds, the presence of a chiral center and a biphenyl (B1667301) moiety attached to the oxadiazole core led to the observation of chiral smectic C (SmC*) and smectic A (SmA) mesophases. nih.gov The specific molecular structure, including the nature of the terminal groups, plays a crucial role in determining the type of mesophase exhibited. nih.gov
| Compound Series | End Group | Observed Mesophases |
| R.Ox.CCn | Phenyl | SmA |
| R.Ox.CCn | Alkyl | SmA, SmC* |
| Data derived from a study on novel biphenyl-substituted 1,2,4-oxadiazole ferroelectric liquid crystals. nih.gov |
Agricultural Chemistry: Investigation as Herbicidal, Insecticidal, and Fungicidal Agents
The 1,2,4-oxadiazole scaffold is a prominent feature in a variety of compounds developed for agricultural applications. mdpi.commdpi.comresearchgate.netmdpi.com Derivatives of this heterocycle have been investigated for their potential as herbicides, insecticides, and fungicides. mdpi.commdpi.comresearchgate.netmdpi.com
Herbicidal Activity
Derivatives of 1,2,4-oxadiazole have shown notable herbicidal activity. mdpi.commdpi.comnih.gov For example, certain 1,2,5-oxadiazole N-oxides have been studied for their herbicidal effects, with research indicating that their biological activity is related to their lipophilicity and reduction potential. nih.gov While not directly involving the 5-benzyl-3-bromo analogue, these findings highlight the potential of the broader oxadiazole class in weed management.
Insecticidal Activity
A significant body of research points to the insecticidal properties of 1,2,4-oxadiazole derivatives. researchgate.netnih.govresearchgate.netnih.gov These compounds have been shown to be effective against a range of insect pests. researchgate.net For instance, some 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole have demonstrated good insecticidal activity against insects such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net The mode of action for some of these compounds involves agonism of the muscarinic acetylcholine (B1216132) receptor. researchgate.net Furthermore, other 1,2,4-oxadiazole derivatives have been found to be toxic to the larvae of Plutella xylostella. researchgate.net
Fungicidal Activity
The fungicidal potential of 1,2,4-oxadiazole analogues is also well-documented. mdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov Various derivatives have been synthesized and tested against a range of plant pathogenic fungi. mdpi.comresearchgate.net Some compounds have shown significant activity against fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.comresearchgate.netnih.gov The mechanism of action for some of these fungicidal compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.commdpi.comresearchgate.net
| Fungus | Compound | Activity |
| Sclerotinia sclerotiorum | F15 (a 1,2,4-oxadiazole derivative) | EC50 = 2.9 µg/mL |
| Rhizoctonia solani | 4f (a 1,2,4-oxadiazole derivative) | EC50 = 12.68 µg/mL |
| Botrytis cinerea | 87 (R¹ = 2-F) (a 1,2,4-oxadiazole derivative) | 90.5% inhibition |
| This table presents a selection of research findings on the fungicidal activity of 1,2,4-oxadiazole derivatives. mdpi.commdpi.comnih.gov |
Future Research Directions and Translational Perspectives for 5 Benzyl 3 Bromo 1,2,4 Oxadiazole
Development of Highly Selective and Potent Analogues through Rational Design
Rational drug design offers a systematic approach to optimizing the therapeutic profile of 5-benzyl-3-bromo-1,2,4-oxadiazole. The goal is to develop analogues with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. This can be achieved by strategic structural modifications to the parent molecule, guided by an understanding of structure-activity relationships (SAR).
The 1,2,4-oxadiazole (B8745197) core is a stable and versatile scaffold for developing novel therapeutic agents. nih.gov Modifications at the 3- and 5-positions of the oxadiazole ring are known to significantly influence biological activity. nih.gov For this compound, key areas for modification include the benzyl (B1604629) group at the 5-position and the bromo substituent at the 3-position.
Modification of the Benzyl Group: The phenyl ring of the benzyl substituent can be decorated with various electron-donating or electron-withdrawing groups to modulate lipophilicity, electronic properties, and steric interactions with biological targets.
Replacement of the Bromo Group: The bromine atom at the 3-position is a versatile handle for introducing new functionalities through substitution reactions. Replacing the bromine with different aryl, heteroaryl, or alkyl groups can lead to new analogues with altered target-binding affinities and selectivity profiles.
Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this process. nih.gov These techniques allow for the in silico prediction of how different structural changes will affect the binding of the compound to its target protein, thereby guiding the synthesis of the most promising candidates. nih.gov For instance, developing analogues that target specific enzymes like epidermal growth factor receptor (EGFR) has been a successful strategy for other 1,2,4-oxadiazole derivatives. nih.govfrontiersin.org
Table 1: Rational Design Strategies for this compound Analogues
| Modification Site | Proposed Modification | Rationale / Desired Outcome | Relevant Computational Tool |
|---|---|---|---|
| 5-Position (Benzyl Ring) | Introduction of polar groups (e.g., -OH, -NH2) | Enhance aqueous solubility and potential for hydrogen bonding. | QSAR, Solubility Prediction Software |
| Introduction of electron-withdrawing groups (e.g., -CF3, -NO2) | Modulate electronic properties for improved target interaction. | Molecular Docking | |
| Introduction of bulky alkyl groups | Probe steric tolerance of the target's binding pocket. | Molecular Docking | |
| 3-Position (Bromo Substituent) | Substitution with various aromatic or heterocyclic rings | Explore new binding interactions and improve target selectivity. | Molecular Docking, 3D-QSAR |
Exploration of Novel, Sustainable, and Efficient Synthetic Methodologies
The advancement of this compound and its analogues from laboratory-scale synthesis to potential pharmaceutical production necessitates the development of efficient, cost-effective, and environmentally benign synthetic methods. Traditional synthetic routes can be associated with hazardous reagents, significant waste, and harsh reaction conditions. nih.gov
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including oxadiazoles. These sustainable technologies offer numerous advantages over conventional methods, such as remarkably short reaction times, high product yields, easier purification, and reduced use of hazardous solvents. researchgate.net
Key sustainable methodologies applicable to the synthesis of 1,2,4-oxadiazole derivatives include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate chemical reactions, often leading to higher yields and reduced by-product formation in a fraction of the time required for conventional heating. researchgate.netnih.gov
Electrochemical Synthesis: Electro-oxidation methods provide an environmentally friendly approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from precursors like N-benzyl amidoximes, proceeding under mild conditions. mdpi.com
Use of Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like ionic liquids, which absorb microwave irradiation efficiently, can significantly improve the environmental profile of the synthesis. nih.gov The use of recyclable catalysts also contributes to a more sustainable process. nih.gov
One-Pot Reactions: Developing one-pot protocols where multiple reaction steps are carried out in the same vessel without isolating intermediates can improve efficiency and reduce waste. rjptonline.org
Table 2: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazole Synthesis
| Methodology | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Heating | Use of traditional reflux apparatus. | Well-established and widely understood. | Long reaction times, often lower yields, high energy consumption. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Rapid reaction rates, higher yields, improved purity, energy efficient. researchgate.netnih.gov | Requires specialized equipment, potential for localized overheating. |
| Electrochemical Synthesis | Employs electric current to drive reactions. | Environmentally benign, mild reaction conditions, high selectivity. mdpi.com | May require specific electrode materials and electrolytes. |
| Catalyst-Based Green Synthesis | Uses non-toxic and renewable catalysts. | Minimized environmental impact, potential for scalability and cost-effectiveness. nih.gov | Catalyst development and optimization can be challenging. |
Advanced Mechanistic Investigations into Biological Activities
While various 1,2,4-oxadiazole derivatives have demonstrated a wide spectrum of biological activities, a detailed understanding of their precise mechanisms of action at the molecular level is often lacking. For this compound and its future analogues to be successfully translated into therapeutic agents, rigorous mechanistic investigations are essential.
The initial biological profile of this compound suggests potential antimicrobial, anticancer, and anti-inflammatory effects. The underlying mechanisms could involve interactions with specific molecular targets, such as the disruption of bacterial cell membranes, inhibition of essential enzymes, or modulation of cell signaling pathways that control proliferation and apoptosis.
Advanced techniques are required to move beyond preliminary screening and elucidate these mechanisms:
Molecular Docking Simulations: These computational studies can predict the binding mode and affinity of the compound for specific protein targets, providing insights into potential mechanisms. For example, docking has been used to study the interaction of 1,2,4-oxadiazole derivatives with targets like succinate (B1194679) dehydrogenase (SDH) and various kinases. nih.gov
Target Identification and Validation: Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific cellular proteins that the compound binds to.
Cellular and Biochemical Assays: A battery of assays is needed to confirm the compound's effect on cellular processes. This includes cell viability assays, apoptosis assays (e.g., measuring caspase activity), cell cycle analysis, and enzyme inhibition assays.
In Vivo Studies: Animal models of disease are crucial for validating the therapeutic efficacy and understanding the compound's pharmacodynamic effects in a whole-organism context.
Table 3: Methodologies for Mechanistic Investigation
| Technique | Purpose | Information Gained |
|---|---|---|
| Molecular Docking | Predict binding to target proteins. | Binding affinity, interaction modes (e.g., hydrogen bonds), potential targets. nih.gov |
| Enzyme Inhibition Assays | Quantify the effect on specific enzyme activity. | IC50/EC50 values, type of inhibition (e.g., competitive, non-competitive). |
| Cell Cycle Analysis | Determine the effect on cell cycle progression. | Identification of cell cycle arrest at specific phases (e.g., G0/G1, G2/M). chim.it |
| Western Blotting | Measure levels of specific proteins. | Modulation of signaling pathways, induction of apoptotic markers. |
| Proteomics | Analyze global changes in protein expression. | Unbiased identification of affected cellular pathways and potential off-target effects. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. researchgate.net These powerful computational tools can analyze vast and complex datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. nih.govbohrium.com
For the development of analogues of this compound, AI and ML can be applied at multiple stages of the discovery pipeline:
High-Throughput Virtual Screening: AI/ML models can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a specific target, significantly reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing chemical data, these models can propose novel 1,2,4-oxadiazole derivatives that are optimized for potency, selectivity, and pharmacokinetic profiles. crimsonpublishers.com
Prediction of Physicochemical and ADMET Properties: ML algorithms can be trained to accurately predict properties such as solubility, permeability, metabolic stability, and potential toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This allows for the early-stage filtering of compounds that are likely to fail in later development stages, saving time and resources. crimsonpublishers.com
Table 4: Applications of AI/ML in the Drug Discovery Workflow for 1,2,4-Oxadiazole Analogues
| Discovery Stage | AI/ML Application | Specific Goal |
|---|---|---|
| Target Identification | Analysis of genomic and proteomic data. | Identify and validate novel biological targets for therapeutic intervention. |
| Hit Identification | High-throughput virtual screening. | Prioritize compounds from large virtual libraries for experimental testing. nih.gov |
| Lead Generation | De novo molecular design. | Generate novel chemical structures with optimized, multi-parameter properties. crimsonpublishers.com |
| Lead Optimization | Predictive ADMET modeling. | Predict and improve pharmacokinetic and safety profiles of lead candidates. crimsonpublishers.com |
| Preclinical Development | Clinical trial outcome prediction. | Analyze data to help design more efficient clinical trials and predict success rates. bohrium.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-benzyl-3-bromo-1,2,4-oxadiazole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole derivatives in acetonitrile, using potassium carbonate as a base, yields structurally similar oxadiazoles. Key parameters include solvent choice (e.g., ethanol or acetonitrile), reflux duration (4–10 hours), and stoichiometric ratios (1:1 molar ratio of reactants) . Purification via recrystallization (e.g., ethyl acetate) ensures product integrity.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures using Bruker SMART diffractometers. Analyze dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole moieties) to confirm spatial arrangements .
- Spectroscopy : IR (C-Br stretch ~533 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.99–8.00 ppm), and EI-MS (molecular ion peaks) are critical. Compare experimental data with calculated values for elemental composition (e.g., C, H, N analysis) .
Q. What biological activity assays are suitable for evaluating this compound derivatives?
- Methodological Answer : Screen for pharmacological properties (e.g., analgesic or antiviral activity) using cell-based assays. For instance, antipicornaviral activity can be tested via plaque reduction assays, while analgesic effects may involve in vivo models (e.g., tail-flick test). Ensure derivatives are synthesized with variable substituents (e.g., halogenated aryl groups) to correlate structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for brominated oxadiazoles?
- Methodological Answer :
- Dynamic NMR studies : Perform variable-temperature NMR to assess rotational barriers of substituents causing splitting discrepancies.
- Computational modeling : Use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental data.
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track coupling interactions in complex splitting patterns .
Q. What strategies improve the yield of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Catalyst optimization : Use Pd(PPh₃)₂Cl₂ (0.26 mmol) with triphenylphosphine ligands to enhance catalytic efficiency.
- Solvent systems : Employ Et₃N/THF (1:1) to stabilize intermediates and reduce side reactions.
- Temperature control : Maintain reflux at 55°C for 6 hours to balance reaction rate and decomposition .
Q. How do weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influence the crystal packing and stability of this compound?
- Methodological Answer :
- Crystallographic analysis : Measure hydrogen bond distances (e.g., 2.5–3.0 Å) and angles using SHELXL97.
- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing density.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking vs. H-bonding) to predict solubility and melting points .
Q. What computational methods are effective for predicting the reactivity of brominated oxadiazoles in nucleophilic substitution reactions?
- Methodological Answer :
- Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps to identify reactive sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets.
- Kinetic studies : Use Arrhenius plots to model activation energies for bromine displacement under varying conditions (e.g., polar aprotic solvents) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to compare the electronic effects of bromine vs. other halogens on oxadiazole reactivity?
- Methodological Answer :
- Synthetic series : Prepare analogs with Cl, I, or F at the 3-position.
- Electrochemical analysis : Measure redox potentials via cyclic voltammetry to assess electron-withdrawing strength.
- Kinetic profiling : Monitor reaction rates in Suzuki-Miyaura couplings to quantify halogen-dependent catalytic turnover .
Q. What statistical approaches are recommended for analyzing contradictory biological activity data across oxadiazole derivatives?
- Methodological Answer :
- Multivariate analysis : Apply PCA or PLS-DA to identify structural descriptors (e.g., logP, dipole moments) driving activity.
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess significance (p < 0.05).
- Meta-analysis : Aggregate data from multiple studies to resolve outliers or assay-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
